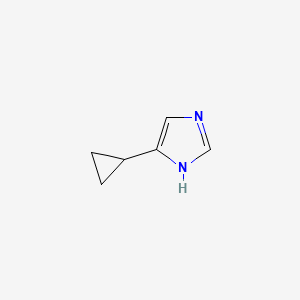

5-Cyclopropyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-5(1)6-3-7-4-8-6/h3-5H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFGUBCFRVUHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Cyclopropyl 1h Imidazole and Analogs

Advanced Synthetic Pathways for Imidazole (B134444) Core Structures

The imidazole ring is a fundamental component of many biologically active molecules. irjmets.com Its synthesis has been a subject of extensive research, leading to the development of numerous synthetic pathways. These methods range from classical condensation reactions to modern catalyzed processes. nih.gov

Cyclization Reactions for 1H-Imidazole Formation

Cyclization reactions are a cornerstone of heterocyclic chemistry and are widely employed for the formation of the 1H-imidazole ring. These reactions typically involve the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia, a method known as the Debus synthesis. ajrconline.org Variations of this approach include the use of α-haloketones which react with amidines to form the imidazole core. bohrium.com Another strategy involves the dehydrogenation of imidazolines. nih.gov

Recent advancements have focused on developing more efficient and milder cyclization conditions. For instance, the cyclization of α-keto-aldehydes, obtained from the oxidation of aryl methyl-ketones, with ammonium (B1175870) acetate (B1210297) provides a route to disubstituted imidazoles. nih.gov Additionally, catalyst-free [3+2] cyclization of vinyl azides with amidines has been shown to be an effective method for synthesizing 2,4-disubstituted imidazoles. nih.gov The reaction of propargylamines with ketenimines, catalyzed by silver salts, results in 1,2,5-trisubstituted 1H-imidazoles through a cascade reaction involving nucleophilic addition and electrophilic cyclization. chim.it

A specific example leading to a cyclopropyl-containing imidazole is the copper(I) chloride-mediated reaction of (methylamino)acetaldehyde dimethyl acetal (B89532) and cyclopropane (B1198618) carbonitrile. acs.org This forms an amidine intermediate which is then cyclized using concentrated HCl to afford the imidazole ring. acs.org

Multicomponent Reactions for Substituted Imidazoles

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. sioc-journal.cn MCRs are valued for their high atom economy, selectivity, and ability to rapidly generate libraries of structurally diverse compounds. sioc-journal.cnnih.gov

Several MCRs have been developed for the synthesis of substituted imidazoles. sioc-journal.cn These reactions often utilize different starting materials and catalysts to achieve a wide range of substitution patterns on the imidazole ring. sioc-journal.cnisca.meorganic-chemistry.org For example, a one-pot condensation of benzil, a substituted benzaldehyde, ammonium acetate, and aniline (B41778) in the presence of p-toluenesulfonic acid (PTSA) can produce highly substituted imidazoles. isca.me Another approach uses erbium triflate as a catalyst for the reaction of α-azido chalcones, aryl aldehydes, and anilines. organic-chemistry.org

The Van Leusen three-component reaction (vL-3CR) is a powerful method for synthesizing imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgrsc.org The reaction proceeds by the in situ formation of an aldimine from the aldehyde and amine, which then reacts with TosMIC. organic-chemistry.org A key feature of this reaction is its regioselectivity, allowing for the synthesis of 1,4,5-trisubstituted, 1,5-disubstituted, 1,4-disubstituted, and 4,5-disubstituted imidazoles depending on the specific reactants and conditions used. rsc.org

The versatility of the vL-3CR has been demonstrated in the synthesis of diverse heterocyclic scaffolds. nih.gov For example, by incorporating functional groups into the reactants that can undergo subsequent cyclizations, complex polycyclic imidazole-containing structures can be prepared. nih.gov The reaction is compatible with a variety of functional groups, enabling the synthesis of functionally rich imidazoles under mild, protecting group-free conditions. rsc.org The development of a DNA-compatible Van Leusen reaction has further expanded its utility in the generation of DNA-encoded libraries of highly functionalized imidazoles. acs.org

Table 1: Examples of Van Leusen Multicomponent Reactions for Imidazole Synthesis

| Aldehyde | Amine | TosMIC Derivative | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Methylamine | TosMIC | 1-Methyl-5-phenyl-1H-imidazole | rsc.org |

| 4-Chlorobenzaldehyde | Benzylamine | TosMIC | 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole | rsc.org |

| Formaldehyde (B43269) | Aniline | TosMIC | 1-Phenyl-1H-imidazole | organic-chemistry.org |

Zirconium(IV) Chloride Catalysis in Imidazo[1,2-a]imidazoles Synthesis

Zirconium(IV) chloride (ZrCl₄) has emerged as an efficient Lewis acid catalyst for the synthesis of fused imidazole systems, such as imidazo[1,2-a]imidazoles. nih.govfrontiersin.org These compounds are synthesized via a three-component reaction of 1-unsubstituted 2-aminoimidazoles, various aldehydes, and isocyanides. nih.govfrontiersin.org The use of ZrCl₄ offers advantages such as good to moderate yields, high purity of the isolated products, and the ability to generate a library of new N-fused ring systems with wide structural diversity. nih.govfrontiersin.org

The optimized reaction conditions often involve using 10 mol% of ZrCl₄ as the catalyst and polyethylene (B3416737) glycol (PEG-400) as the solvent, with heating at 75°C. nih.govfrontiersin.org This system has proven effective for a large number of substituted or unsubstituted 2-aminoimidazoles, aldehydes, and isocyanides. frontiersin.org The choice of catalyst and solvent is crucial for the regioselectivity and versatility of the method. thieme-connect.com For instance, in the reaction of 2-aminopyrimidines, the use of ZrCl₄ in PEG-400 can lead to high regioselectivity, favoring the formation of specific isomers. thieme-connect.com

Table 2: Zirconium(IV) Chloride Catalyzed Synthesis of Imidazo[1,2-a]imidazoles

| 2-Aminoimidazole Derivative | Aldehyde | Isocyanide | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 2-aminoimidazole-4-carboxylate | Benzaldehyde | t-Octyl isocyanide | ZrCl₄ (10 mol%) | Good | nih.govfrontiersin.org |

| 2-Amino-4,5-dicyanoimidazole | 4-Methoxybenzaldehyde | t-Octyl isocyanide | ZrCl₄ (10 mol%) | 65% | researchgate.net |

| 2-Amino-4,5-dicyanoimidazole | 3-Pyridylaldehyde | t-Octyl isocyanide | ZrCl₄ (10 mol%) | 79% | researchgate.net |

Metal-Catalyzed Cross-Coupling Approaches for Imidazole Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including imidazoles. nih.govresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the imidazole ring, enabling the synthesis of a wide array of derivatives. researchgate.net Palladium and copper catalysts are commonly employed in these transformations. nih.govresearchgate.net

Direct C-H functionalization is a particularly attractive strategy as it avoids the pre-functionalization of the imidazole ring with leaving groups. nih.gov For example, copper-mediated oxidative C-H functionalization provides a concise route to highly substituted imidazoles from readily available starting materials. nih.gov Similarly, palladium-catalyzed C(sp²)-H/C(sp²)-H cross-coupling reactions of 2H-imidazole 1-oxides with π-excessive heterocycles like pyrroles and thiophenes have been developed. acs.org Nickel catalysis has also been utilized for the C-H arylation and alkenylation of imidazoles with phenol (B47542) and enol derivatives. nih.gov

The Suzuki-Miyaura and Sonogashira cross-coupling reactions are powerful methods for introducing aryl, heteroaryl, and alkynyl groups onto the imidazole scaffold. researchgate.netuwindsor.cabeilstein-journals.org These palladium-catalyzed reactions typically involve the coupling of a halo-substituted imidazole with a boronic acid (Suzuki-Miyaura) or a terminal alkyne (Sonogashira). researchgate.netuwindsor.cabeilstein-journals.org

A one-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reaction on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole has been developed, providing an efficient route to 2,4-disubstituted-5-nitroimidazoles. researchgate.net This method is applicable to a wide range of (hetero)arylboronic acids and terminal alkynes. researchgate.net Tandem Sonogashira/Suzuki-Miyaura coupling reactions have also been employed for the synthesis of complex imidazole derivatives. nii.ac.jp The synthesis of imidazo[1,2-d] acs.orgsioc-journal.cnisca.methiadiazole derivatives has been achieved through a series of reactions that include Suzuki-Miyaura cross-coupling with various boronic acids as a key step. bohrium.com

Copper(I) Chloride-Mediated Protocols for Imidazole Derivatives

Copper(I) chloride (CuCl) has proven to be a valuable catalyst in the synthesis of imidazole derivatives. One prominent example is its application in the multikilogram synthesis of 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole hydrochloride, a key building block for various biologically active small molecules. acs.orgresearchgate.net This protocol involves the reaction of (methylamino)acetaldehyde dimethyl acetal and cyclopropanecarbonitrile (B140667) in the presence of CuCl to form an amidine intermediate. acs.org Subsequent treatment with thioacetamide (B46855) facilitates the removal of copper salts, a critical step for large-scale synthesis, followed by cyclization with concentrated hydrochloric acid to yield the desired imidazole. acs.org

The use of copper catalysis extends to other imidazole syntheses as well. For instance, a direct CuCl-mediated reaction of nitriles with α-amino acetals provides a practical route to various substituted imidazoles. researchgate.net Copper catalysts, including CuCl₂·2H₂O, have also been employed in three-component condensation reactions to form 2,4,5-trisubstituted imidazoles, often with the benefits of high yields, cost-effectiveness, and simple work-up procedures. derpharmachemica.com Furthermore, copper-catalyzed cross-cycloaddition of two different isocyanides has been shown to produce 1,4-disubstituted imidazoles in high yields. acs.org The choice of the copper source can be critical, with Cu₂O showing good results in certain reactions where CuCl or CuCl₂ were less effective. acs.org

| Reaction Type | Copper Catalyst | Key Reactants | Product Type | Reference |

|---|---|---|---|---|

| Amidine formation and cyclization | CuCl | (Methylamino)acetaldehyde dimethyl acetal, Cyclopropanecarbonitrile | 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole | acs.org |

| Three-component condensation | CuCl₂·2H₂O | 1,2-Dicarbonyl compound, Aldehyde, Ammonium acetate | 2,4,5-Trisubstituted imidazoles | derpharmachemica.com |

| Cross-cycloaddition | Cu₂O | Arylisocyanides, Isocyanides | 1,4-Disubstituted imidazoles | acs.org |

| Diamination of terminal alkynes | CuCl₂·2H₂O | Amidines, Terminal alkynes | 1,2,4-Trisubstituted imidazoles | organic-chemistry.org |

Derivatization and Functionalization of 5-Cyclopropyl-1H-imidazole

Once the this compound core is synthesized, it can be further modified at various positions to create a diverse range of analogs.

The nitrogen at the N-1 position of the imidazole ring is a common site for functionalization. N-functionalized imidazoles can be synthesized by deprotonating the imidazole with a base like sodium hydroxide (B78521) to form a sodium imidazolate intermediate, which then reacts with a suitable halide compound. researchgate.net This method provides a versatile route to a wide array of N-substituted imidazoles. researchgate.net

For example, 5-bromo-1-cyclopropyl-1H-imidazole can be synthesized from 1-cyclopropyl-1H-imidazole. chemicalbook.com The N-functionalization can also be achieved through N-arylation reactions. Copper-catalyzed N-arylation of imidazoles with aryl iodides under mild conditions offers an efficient method for introducing aryl groups at the N-1 position. scispace.com

Functionalization is also possible at other positions of the imidazole ring. For instance, the synthesis of 5-bromo-1-cyclopropyl-1H-imidazole involves the bromination of 1-cyclopropyl-1H-imidazole at the 5-position using 1,3-dibromo-5,5-dimethylhydantoin (B127087). chemicalbook.com

The reactivity of substituted cyclopropyl-imidazoles allows for further modifications. For example, in 2-cyclopropyl-5-iodo-1H-imidazole, the iodine atom at the 5-position is reactive and can be substituted by other nucleophiles. Similarly, the iodine atom in 2-cyclopropyl-4-iodo-1-isopropyl-1H-imidazole can be replaced via nucleophilic substitution, or the compound can undergo palladium-catalyzed cross-coupling reactions. evitachem.com The imidazole ring itself can also be oxidized to form N-oxides.

| Starting Material | Reagent/Condition | Position of Functionalization | Product | Reference |

|---|---|---|---|---|

| 1-Cyclopropyl-1H-imidazole | 1,3-Dibromo-5,5-dimethylhydantoin | C-5 | 5-Bromo-1-cyclopropyl-1H-imidazole | chemicalbook.com |

| Imidazole | NaOH, Alkyl halide | N-1 | N-alkyl-imidazole | researchgate.net |

| Imidazole | Aryl iodide, CuI | N-1 | N-aryl-imidazole | scispace.com |

| 2-Cyclopropyl-5-iodo-1H-imidazole | Nucleophile | C-5 | 5-Substituted-2-cyclopropyl-1H-imidazole |

Reactions at Other Positions of the Imidazole Ring

Electrophilic Halogenation at the 5-Position

Electrophilic halogenation is a fundamental method for introducing halogen atoms onto the imidazole ring, which can then serve as versatile handles for further functionalization through cross-coupling reactions. The 5-position of the imidazole ring is susceptible to electrophilic attack, particularly when the nitrogen atoms are appropriately substituted or when the reaction conditions are optimized for regioselectivity.

A specific example of this strategy is the synthesis of 5-bromo-1-cyclopropyl-1H-imidazole. In this reaction, 1-cyclopropyl-1H-imidazole is treated with a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin in a suitable solvent like methylene (B1212753) chloride. The reaction is typically carried out at reduced temperatures (5-10°C) to control the reactivity and improve the selectivity. Following the reaction, the product is isolated and purified using column chromatography. chemicalbook.com

Table 1: Electrophilic Bromination of 1-Cyclopropyl-1H-imidazole

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

| 1-Cyclopropyl-1H-imidazole | 1,3-Dibromo-5,5-dimethylhydantoin | Methylene Chloride | 5-10°C | 5-Bromo-1-cyclopropyl-1H-imidazole | 37% chemicalbook.com |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone in the synthesis of functionalized this compound analogs. These reactions allow for the introduction of the cyclopropyl (B3062369) group itself or for the modification of the imidazole core by replacing a leaving group with a desired nucleophile.

One common approach involves the use of imidazole derivatives bearing a leaving group, such as a halogen, which can be displaced by a cyclopropyl-containing nucleophile. Conversely, a cyclopropyl-imidazole derivative with a leaving group can react with various nucleophiles to generate a diverse range of substituted imidazoles. For instance, the iodine atom in 2-cyclopropyl-5-iodo-1H-imidazole is a good leaving group that can be replaced by other substituents through nucleophilic substitution. The introduction of cyano and cyclopropyl groups onto an imidazole ring can also be achieved via nucleophilic substitution pathways. smolecule.com

Oxidation and Reduction Reactions of Imidazole Derivatives

The imidazole ring within cyclopropyl-substituted derivatives can undergo both oxidation and reduction reactions to yield new classes of compounds. The nitrogen atoms of the imidazole ring can be oxidized to form N-oxides, while the double bonds can be reduced to yield imidazolines.

For example, the imidazole ring of 2-cyclopropyl-5-iodo-1H-imidazole can be selectively oxidized to the corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). In other instances, 2,5-dihydroimidazoles can be oxidized to 4H-imidazole 3-oxides using a copper(II) ammine complex in aqueous methanol. mdpi.com Reduction of the imidazole ring to an imidazoline (B1206853) can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4).

Table 2: Oxidation of 2,5-dihydroimidazoles to 4H-imidazole 3-Oxides

| Substrate | Oxidizing System | Product |

| 2,5-dihydroimidazoles | Copper(II) ammine complex / O₂ | 4H-imidazole 3-oxides mdpi.com |

Cyclopropane Ring-Opening Reactions

The cyclopropane ring, particularly when activated by adjacent electron-withdrawing and electron-donating groups, is susceptible to ring-opening reactions. rsc.orgsnnu.edu.cn This reactivity provides a pathway to more complex, functionalized acyclic and heterocyclic structures. thieme-connect.com

In the context of cyclopropyl-imidazole derivatives, the cyclopropyl moiety can undergo ring-opening under specific conditions. smolecule.com For instance, the reductive opening of a cyclopropane ring within a Ni(II) coordination environment has been demonstrated as a route to functionalized dehydroalanine (B155165) and cysteine derivatives. beilstein-journals.org This process involves the electrochemical one-electron opening of the cyclopropane ring, leading to the formation of a radical ion species that can undergo further transformations. beilstein-journals.org The substituents on the cyclopropane ring influence its propensity for ring-opening and determine the subsequent reaction pathways of the resulting intermediates. beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to develop more environmentally benign and efficient processes. These approaches focus on reducing waste, avoiding hazardous solvents, and minimizing energy consumption.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. lew.ro This technique has been successfully applied to the synthesis of various imidazole derivatives, including those containing a cyclopropyl substituent.

For instance, the industrial-scale production of 2-cyclopropyl-5-iodo-1H-imidazole can be optimized using microwave-assisted synthesis. These methods can facilitate the formation of trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate, sometimes in the presence of a catalyst. Microwave irradiation has also been employed in the parallel library synthesis of substituted sulfanyl-imidazole rings. acs.org The synthesis of 1,5-disubstituted imidazoles from p-toluenesulfonylmethyl isocyanide (TOSMIC) and immobilized imines has also been achieved under microwave irradiation. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time |

| Synthesis of various imidazole derivatives | Hours to days | Minutes lew.ro |

Catalyst-Free Synthesis Methods

The development of catalyst-free synthetic methods is a key goal in green chemistry as it simplifies reaction procedures, reduces costs, and avoids the use of potentially toxic and expensive metal catalysts.

A notable example is the catalyst-free synthesis of 2,4-disubstituted-1H-imidazoles through the [3+2] cyclization of vinyl azides with amidines. nih.govsemanticscholar.org This method has been used to prepare 2-cyclopropyl-4-phenyl-1H-imidazole in good yield. nih.govsemanticscholar.org The reaction proceeds under mild conditions and is compatible with a broad range of functional groups. nih.gov Another catalyst-free approach involves the reaction of o-phenylenediamine (B120857) with cyclopropanecarbaldehyde in toluene (B28343) at room temperature, using air as the oxidant, to produce 2-cyclopropyl-1H-benzo[d]imidazole in high yield. rsc.org

Table 4: Catalyst-Free Synthesis of 2-Cyclopropyl-1H-benzimidazole

| Reactants | Solvent | Conditions | Product | Yield |

| Benzene-1,2-diamine, Cyclopropanecarbaldehyde | Toluene | 25°C, Air (1 atm), 12 h | 2-Cyclopropyl-1H-benzo[d]imidazole | 96% rsc.org |

Advanced Spectroscopic and Crystallographic Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and crystallographic characterization of the specific compound this compound could not be located. While this compound is listed in chemical catalogs and mentioned as a reagent or intermediate in synthetic procedures, publications containing an in-depth analysis of its ¹H NMR, ¹³C NMR, 2D NMR, and X-ray crystal structure, as required by the specific sub-sections of the requested article, were not available.

The detailed analysis requested, including specific chemical shifts, coupling constants, COSY correlations, and carbon assignments, represents a level of research data that is typically found in primary scientific literature, such as peer-reviewed journals or extensive doctoral theses. For many commercially available or synthetically useful small molecules like this compound, this level of detailed public characterization is not always performed or published.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without the foundational experimental data.

Advanced Spectroscopic and Crystallographic Characterization of 5 Cyclopropyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques for Conformational and Tautomeric Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the in-depth structural elucidation of molecules like 5-Cyclopropyl-1H-imidazole, providing critical insights into their three-dimensional structure, dynamic processes, and the subtle interplay of isomeric forms.

Solid-state NMR (ssNMR) spectroscopy is an indispensable technique for characterizing the structure and dynamics of crystalline materials at an atomic level. rsc.orgnih.gov For this compound, ssNMR can provide data that is complementary to single-crystal X-ray diffraction. While X-ray crystallography provides a time-averaged picture of the crystal lattice, ssNMR is highly sensitive to the local environment of each nucleus (e.g., ¹³C, ¹⁵N, ¹H), allowing for the differentiation of crystallographically independent molecules or polymorphs. nih.gov

Techniques such as Cross-Polarization Magic-Angle Spinning (CPMAS) are routinely used to acquire high-resolution spectra of solid samples. mdpi.com For this compound, ¹³C CPMAS NMR would be expected to show distinct resonances for the cyclopropyl (B3062369) and imidazole (B134444) carbons. The chemical shifts of these carbons can provide information about the molecular conformation and packing in the solid state. Furthermore, ssNMR can be used to study dynamic processes within the crystal, such as ring-flipping or proton transfer, over a wide range of timescales. rsc.org The combination of ssNMR data with quantum-chemical calculations, often referred to as NMR crystallography, can lead to a highly refined structural determination of crystalline solids. nih.govmedscape.com

The imidazole ring of this compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms (N1 and N3). NMR spectroscopy is the preeminent method for studying such prototropic tautomeric equilibria in solution. bohrium.comresearchgate.net The rate of this proton exchange influences the appearance of the NMR spectrum. bohrium.com

In a typical ¹H NMR spectrum, if the proton exchange is slow on the NMR timescale, separate signals would be observed for the two distinct tautomers. Conversely, if the exchange is rapid, time-averaged signals are observed. researchgate.net For imidazole itself, this exchange is often fast, leading to the magnetic equivalence of the H4 and H5 protons. researchgate.net The specific equilibrium constant (KT) and the activation energy for the proton transfer can be determined using variable-temperature NMR studies. bohrium.com

¹³C and ¹⁵N NMR spectroscopy are also highly valuable for these studies. The chemical shifts of the carbon and nitrogen atoms in the imidazole ring are sensitive to the position of the proton, allowing for a comprehensive understanding of the tautomeric behavior. bohrium.comnih.gov By analyzing the NMR titration curves (chemical shifts vs. pH), the microscopic pKₐ values for each nitrogen atom can be determined, providing a quantitative measure of the tautomeric preference under different conditions. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is a critical step in confirming the identity of a synthesized compound like this compound. The theoretical exact mass is calculated from the sum of the masses of the most abundant isotopes of its constituent atoms. By comparing the experimentally measured mass to the theoretical value with a high degree of accuracy (typically within 5 ppm), a unique molecular formula can be confidently assigned. nih.gov

For this compound, the molecular formula is C₆H₈N₂. The exact mass determined by HRMS would correspond to the protonated molecule, [M+H]⁺.

Table 1: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂ | nih.gov |

| Theoretical Monoisotopic Mass | 108.068748264 Da | nih.gov |

| Theoretical Mass of [M+H]⁺ | 109.076572994 Da | Calculated |

In mass spectrometry, particularly with techniques like tandem mass spectrometry (MS/MS), molecules are induced to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern is a molecular fingerprint that can be used to confirm the structure of the compound. ncsu.eduyoutube.com The fragmentation of this compound would likely proceed through cleavage of the cyclopropyl and imidazole rings.

Analysis of the fragmentation pathways helps to piece together the original structure. For instance, the loss of stable neutral molecules like HCN is a common fragmentation pathway for imidazole rings. The cyclopropyl group may also undergo characteristic fragmentation. By analyzing the m/z values of the major fragment ions, the connectivity of the molecule can be confirmed. youtube.comresearchgate.net

Table 2: Predicted Fragmentation Pattern for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Possible Neutral Loss | Inferred Fragment Structure |

| 109.076 | 82.066 | C₂H₃ (Ethene from cyclopropyl) | Protonated Imidazole-vinyl |

| 109.076 | 81.058 | N₂H₂ | Protonated Cyclopropyl-acetylene |

| 109.076 | 68.050 | C₃H₅ (Cyclopropyl radical) | Protonated Imidazole |

| 82.066 | 55.055 | HCN (Hydrogen Cyanide) | Protonated Pyrrole fragment |

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation by characterizing ions based on their size, shape, and charge in the gas phase. nih.govresearchgate.net The measured parameter is the Collision Cross Section (CCS), which represents the effective area of the ion as it tumbles and collides with a neutral buffer gas (typically nitrogen or helium). nih.gov The CCS value is a characteristic physicochemical property that can aid in compound identification, especially for distinguishing between isomers. nih.gov

While experimental CCS values require specialized instrumentation, computational methods and machine learning models have been developed to predict CCS values from a molecule's structure. nih.govdntb.gov.uachemrxiv.org These predictive tools are becoming increasingly important, especially when authentic standards for experimental measurement are unavailable. researchgate.net The predicted CCS value for this compound can serve as an additional identifier in analytical workflows, complementing retention time and m/z data. PubChem provides a computed "Topological Polar Surface Area" of 28.7 Ų, which is related to the molecular size, but is distinct from a predicted CCS value derived from ion mobility calculations. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable for elucidating the structural features of molecules. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the vibrational and electronic properties of this compound, respectively.

Vibrational Mode Analysis (FT-IR, FT-Raman)

Imidazole Ring Vibrations: The imidazole ring exhibits several characteristic vibrational modes. The N-H stretching vibration in heterocyclic compounds typically appears in the 3500–3000 cm⁻¹ region. sci.amnih.gov The aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ range. sci.am Vibrations corresponding to C=N and C=C stretching within the aromatic ring are generally observed between 1650 and 1400 cm⁻¹. sci.am Furthermore, C-N stretching vibrations are found in the 1330–1260 cm⁻¹ region. esisresearch.org In-plane and out-of-plane ring deformation modes also contribute to the unique spectral signature of the imidazole core. researchgate.net

Cyclopropyl Group Vibrations: The cyclopropyl group has its own set of characteristic vibrations. The C-H stretching modes of the CH and CH₂ groups in the cyclopropyl ring are anticipated. The CH₂ wagging, twisting, and rocking modes are also expected to produce distinct bands in the spectrum. esisresearch.org For instance, CH₂ wagging and twisting modes may appear in the 1280-1230 cm⁻¹ range, while rocking modes are expected around 950 cm⁻¹. esisresearch.org

The combined FT-IR and FT-Raman spectra of this compound would therefore present a superposition of these modes. A potential energy distribution (PED) analysis, often performed with computational methods like Density Functional Theory (DFT), would be required for a precise assignment of each observed band to a specific vibrational mode, as significant mixing of modes can occur. esisresearch.orgnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|---|

| N-H Stretch | Imidazole Ring | 3500 - 3000 | IR |

| Aromatic C-H Stretch | Imidazole Ring | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | Cyclopropyl Ring | 3000 - 2850 | IR, Raman |

| C=N / C=C Ring Stretch | Imidazole Ring | 1650 - 1400 | IR, Raman |

| C-N Stretch | Imidazole Ring | 1330 - 1260 | IR, Raman |

| CH₂ Wagging/Twisting | Cyclopropyl Ring | 1280 - 1230 | IR |

| Ring Deformation | Imidazole Ring | Various | IR, Raman |

Electronic Transitions and UV-Vis Absorption Properties

UV-Vis spectroscopy measures the absorption of UV or visible light, which causes electrons to be promoted from a lower energy ground state to a higher energy excited state. libretexts.org These promotions are known as electronic transitions. libretexts.org The specific wavelengths of light absorbed are determined by the energy difference between the electronic states, particularly the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org

Molecules containing multiple bonds and heteroatoms with non-bonding electrons, such as this compound, can undergo several types of electronic transitions. youtube.com The imidazole ring acts as a chromophore, the part of the molecule responsible for light absorption. tanta.edu.eg The primary transitions expected for the imidazole core are:

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity (allowed) transitions. youtube.com For molecules with conjugated π systems, these transitions are responsible for strong UV absorption. libretexts.org

n → π transitions:* This transition involves promoting an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to a π* antibonding orbital. These transitions are generally of lower intensity (often forbidden) compared to π → π* transitions. youtube.com

The parent 1H-imidazole compound shows UV absorption, indicating the presence of these transitions. nist.gov The attachment of a cyclopropyl group to the imidazole ring is expected to modify its electronic properties. Alkyl groups, like cyclopropyl, typically act as weak auxochromes and can cause a small shift in the absorption maximum (λmax), often to a longer wavelength (a bathochromic or red shift). This is due to hyperconjugation effects that can slightly alter the energy levels of the π system.

| Electronic Transition | Description | Expected Intensity | Chromophore |

|---|---|---|---|

| π → π | Electron promotion from a π bonding orbital to a π antibonding orbital. | High (Allowed Transition) | Imidazole Ring |

| n → π | Electron promotion from a non-bonding (n) orbital to a π antibonding orbital. | Low (Forbidden Transition) | Imidazole Ring (Nitrogen atoms) |

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular geometry, conformation, and the intermolecular interactions that govern crystal packing.

Crystallographic Disorder and its Characterization

Crystallographic disorder occurs when a molecule or a fragment of a molecule occupies more than one position or orientation within the crystal lattice. This can be a common feature in the crystal structures of flexible molecules or those with multiple tautomeric forms. For this compound, there are two potential sources of disorder.

First, the cyclopropyl group could exhibit rotational disorder, where it adopts multiple orientations relative to its bond with the imidazole ring. Second, the 1H-imidazole moiety itself can exist in two tautomeric forms (with the proton on N1 or N3). If both tautomers are present and randomly distributed throughout the crystal, it would result in positional disorder of the hydrogen atom and subtle changes in the electron density of the ring nitrogens. Characterizing such disorder involves refining the crystallographic model with multiple components and assigning fractional occupancies to the disordered atoms.

Co-crystallization Strategies for Enhanced Structural Understanding

Co-crystallization is a crystal engineering technique where two or more different neutral molecules are combined in a stoichiometric ratio within a single crystal lattice. ijlpr.com This strategy can be employed to enhance the understanding of a molecule's structure and interactions. nih.govijper.org For a compound like this compound, co-crystallization could be used to address several challenges.

If the parent compound forms poor-quality crystals or is difficult to crystallize, introducing a suitable co-former can promote the growth of high-quality, single crystals suitable for X-ray diffraction. ijper.org Furthermore, by selecting co-formers with specific functional groups (e.g., hydrogen bond donors or acceptors), one can probe the intermolecular interaction preferences of the this compound molecule. This allows for the systematic study of different hydrogen bonding synthons. Co-crystallization can also be used to "lock" the molecule into a single conformation or tautomeric form, thereby preventing the crystallographic disorder discussed previously and allowing for a more accurate and unambiguous determination of its molecular structure. nih.gov Methods such as reaction crystallization or slurry conversion are often employed to screen for and produce co-crystals. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 5 Cyclopropyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools used to predict the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide insights into molecular geometry, reactivity, and spectroscopic characteristics. For imidazole (B134444) derivatives, these calculations help in understanding their biological and chemical activities. irjweb.comorientjchem.org However, specific quantum chemical calculation results for 5-Cyclopropyl-1H-imidazole have not been found in published literature.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. orientjchem.orgmdpi.com It is widely used to predict a range of molecular properties with a good balance of accuracy and computational cost. Studies on various imidazole-containing compounds frequently employ DFT methods, but specific DFT-derived data for this compound are not available. orientjchem.orgresearchgate.net

Optimization of Molecular Geometry

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. This stable, low-energy conformation is crucial for predicting other properties accurately. For an imidazole derivative, this would involve determining the bond lengths, bond angles, and dihedral angles of the imidazole ring and the attached cyclopropyl (B3062369) group. irjweb.com No published optimized geometric parameters for this compound were found.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comresearchgate.net A small HOMO-LUMO gap generally implies higher chemical reactivity. irjweb.com Specific HOMO, LUMO, and energy gap values for this compound are not documented in the searched scientific literature.

Thermodynamic Parameters and Formation Process

Computational chemistry can predict various thermodynamic parameters, such as the heat of formation, enthalpy, entropy, and Gibbs free energy. orientjchem.orgresearchgate.netmdpi.com These values are essential for understanding the stability of a molecule and the energetics of its formation process. DFT calculations are commonly used to derive these parameters. researchgate.netmdpi.com However, a search of the literature did not yield any published studies on the calculated thermodynamic parameters for the formation of this compound.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, UV-Vis)

DFT and other quantum chemical methods are powerful tools for predicting spectroscopic data. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nrel.govnih.govresearchgate.net Comparing these predicted spectra with experimental data can be invaluable for structure elucidation. Similarly, Time-Dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, providing information about electronic transitions. mdpi.com No specific predicted NMR or UV-Vis data for this compound are available in the literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that examines the charge distribution and interactions within a molecule. It provides a detailed picture of bonding, lone pairs, and the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, charge transfer, and the nature of intermolecular forces. orientjchem.orgacadpubl.eu While NBO analysis has been applied to various imidazole derivatives to understand their electronic properties, no such analysis has been published for this compound. acadpubl.eu

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity. The MEP map of an imidazole derivative, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, reveals that the nitrogen atom of the imidazole ring (N3) possesses the highest electron density, making it a primary negative center. orientjchem.org Conversely, the hydrogen atoms attached to the nitrogen atoms exhibit the lowest electron density, indicating them as the most acidic protons. orientjchem.org

For this compound, the MEP would similarly show a region of negative potential around the nitrogen atoms of the imidazole ring, making them susceptible to electrophilic attack. The cyclopropyl group, being an alkyl substituent, is generally considered to be electron-donating, which could slightly increase the electron density on the imidazole ring.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Weight | 108.14 g/mol | PubChem nih.gov |

| XLogP3 | 0.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational methods used to predict the binding orientation and affinity of a ligand to a target protein. These techniques are instrumental in drug discovery for identifying potential drug candidates.

Ligand-Protein Interaction Studies

Studies on various imidazole derivatives have demonstrated their ability to interact with a range of biological targets through different types of interactions. For instance, in the context of antimicrobial properties, imidazole derivatives have been docked into the active site of GlcN-6-P synthase. researchgate.net These studies reveal that the imidazole moiety can form hydrogen bonds and hydrophobic interactions with the amino acid residues of the target protein. researchgate.netarabjchem.org

For this compound, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The cyclopropyl group, being hydrophobic, can engage in van der Waals and hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Binding Affinity Predictions

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

Computational Models for Biological Activity Prediction

Computational models for predicting the biological activity of imidazole derivatives often involve the development of pharmacophores and 3D-QSAR models. A pharmacophore model for tetrasubstituted pyrazoles, which are structurally related to imidazoles, as COX-II inhibitors has been developed. acs.org Such models identify the key structural features required for biological activity.

Computational Analysis of Tautomerism and Isomerism

The imidazole ring, a fundamental component of many biologically active molecules, exhibits prototropic tautomerism, a process involving the migration of a proton between the two nitrogen atoms of the ring. This phenomenon results in two distinct tautomeric forms for a monosubstituted imidazole, which, in the case of this compound, are the 4-cyclopropyl-1H-imidazole and this compound tautomers. Although direct computational studies specifically targeting this compound are not prevalent in the reviewed literature, a wealth of theoretical research on substituted imidazoles provides a robust framework for understanding its tautomeric and isomeric behavior.

Computational chemistry, particularly methods rooted in density functional theory (DFT), has become an indispensable tool for investigating the intricacies of tautomerism. plos.org These theoretical models allow for the detailed examination of the geometric structures, relative stabilities, and electronic properties of different tautomers, offering insights that are often challenging to obtain through experimental means alone.

Tautomeric Equilibrium and Relative Stabilities

The core of the computational analysis of tautomerism lies in determining the relative energies of the possible tautomers. For substituted imidazoles, the position of the substituent significantly influences the electronic distribution within the heterocyclic ring, thereby affecting the stability of each tautomer. Quantum chemical calculations are employed to optimize the geometry of each tautomer and calculate its total electronic energy. The tautomer with the lower calculated energy is predicted to be the more stable and, therefore, the more abundant species at equilibrium.

Studies on analogous C-substituted imidazoles have consistently shown that the relative stability of the tautomers is governed by a delicate balance of electronic and steric effects. While specific energetic data for this compound is not available, the principles derived from computational studies on other alkyl-substituted imidazoles can be extrapolated. For instance, DFT calculations on methylimidazole have been used to elucidate the energetic differences between its tautomeric forms.

Illustrative Energy Data for Tautomers of a Substituted Imidazole (Note: This data is for a model compound and is intended for illustrative purposes to demonstrate the output of computational analysis.)

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| Tautomer A | B3LYP/6-311+G(d,p) | 0.00 |

| Tautomer B | B3LYP/6-311+G(d,p) | 1.25 |

In this illustrative table, Tautomer A is predicted to be the more stable form by 1.25 kcal/mol. The magnitude of this energy difference allows for the calculation of the equilibrium constant and the theoretical population of each tautomer at a given temperature.

Isomeric Considerations and Geometric Parameters

Beyond tautomerism, computational methods can also probe the conformational landscape of the cyclopropyl substituent relative to the imidazole ring. The rotational barrier around the C-C bond connecting the two rings can be calculated to identify the most stable conformers. These calculations involve systematically rotating the substituent and computing the energy at each step to map out the potential energy surface.

Detailed geometric parameters for each stable tautomer and conformer are a standard output of these computational investigations. This data includes bond lengths, bond angles, and dihedral angles, which provide a precise three-dimensional picture of the molecule.

Illustrative Geometric Parameters for Imidazole Tautomers (Note: This data is generalized from typical imidazole structures and is for illustrative purposes.)

| Parameter | Tautomer A (Å or °) | Tautomer B (Å or °) |

| N1-C2 Bond Length | 1.38 | 1.32 |

| C4-C5 Bond Length | 1.37 | 1.40 |

| N1-C2-N3 Angle | 110.5 | 112.0 |

| C4-C5-N1 Angle | 107.0 | 105.5 |

Such data is crucial for understanding how the position of the tautomeric proton influences the electronic structure and geometry of the imidazole ring. For example, the double-bond character of the C-N and C-C bonds within the ring shifts with the movement of the proton, which is reflected in the calculated bond lengths.

Influence of the Cyclopropyl Substituent

The cyclopropyl group is known for its unique electronic properties, behaving as a weak electron-donating group with some characteristics of a double bond. Computational studies on related systems would typically investigate how these properties influence the tautomeric equilibrium. The electron-donating nature of the cyclopropyl group would be expected to affect the proton affinity of the two nitrogen atoms in the imidazole ring, thereby shifting the equilibrium towards one tautomer over the other.

Reactivity and Reaction Mechanisms of 5 Cyclopropyl 1h Imidazole

Mechanistic Insights into Cyclopropanation Reactions

While specific mechanistic studies detailing the synthesis of the cyclopropyl (B3062369) group at the 5-position of the imidazole (B134444) ring are not extensively documented in publicly available literature, the formation of such a C-C bond on a pre-existing imidazole core would likely proceed through established synthetic methodologies for cyclopropanation.

One plausible pathway involves the reaction of a 5-halo-1H-imidazole derivative with a suitable cyclopropylating agent, such as a cyclopropyl Grignard reagent or cyclopropylboronic acid, in the presence of a transition metal catalyst (e.g., palladium or nickel). The mechanism for such cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Alternatively, the cyclopropane (B1198618) ring could be constructed from an appropriate precursor already attached to the imidazole ring. For instance, the intramolecular cyclization of a 5-(3-halopropyl)-1H-imidazole derivative under basic conditions would proceed via an intramolecular nucleophilic substitution mechanism.

The unique electronic nature of the cyclopropyl group, which exhibits some characteristics of a double bond, can influence the aromaticity and electronic distribution of the imidazole ring. This, in turn, can affect the subsequent reactivity of the molecule.

Reaction Pathways for Imidazole Ring Functionalization

The functionalization of the imidazole ring in 5-Cyclopropyl-1H-imidazole can occur through various pathways, including electrophilic aromatic substitution, reactions at the nitrogen atoms, and radical processes. The presence of the cyclopropyl group at the C5 position can influence the regioselectivity and rate of these reactions.

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. In general, electrophilic attack on the imidazole ring is favored at the C5 position due to the ability of both nitrogen atoms to stabilize the resulting cationic intermediate (arenium ion) through resonance. However, in this compound, the C5 position is already substituted.

Therefore, electrophilic substitution is expected to occur at the C4 or C2 positions. The cyclopropyl group is known to be a weak π-electron donor, capable of stabilizing an adjacent positive charge. This electronic contribution would likely activate the imidazole ring towards electrophilic attack and influence the regioselectivity. The directing effect of the cyclopropyl group, in conjunction with the electronic properties of the imidazole nitrogens, will determine the preferred site of substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Predicted Major Product(s) | Rationale |

|---|---|---|

| Halogenation | 4-Halo-5-cyclopropyl-1H-imidazole and/or 2-Halo-5-cyclopropyl-1H-imidazole | The electron-donating nature of the cyclopropyl group may favor substitution at the adjacent C4 position. The C2 position is also a potential site for attack. |

| Nitration | 4-Nitro-5-cyclopropyl-1H-imidazole and/or 2-Nitro-5-cyclopropyl-1H-imidazole | Similar to halogenation, the regiochemical outcome will depend on the balance of electronic and steric factors. |

| Sulfonation | This compound-4-sulfonic acid and/or this compound-2-sulfonic acid | The bulky nature of the sulfonyl group may favor substitution at the less sterically hindered position. |

| Friedel-Crafts Acylation/Alkylation | Likely to be complex | Friedel-Crafts reactions on imidazoles can be complicated by the basicity of the nitrogen atoms, which can coordinate with the Lewis acid catalyst. |

Note: The predictions in this table are based on general principles of electrophilic aromatic substitution and the known electronic effects of the cyclopropyl group. Experimental verification is required.

The nitrogen atoms of the imidazole ring exhibit nucleophilic character. The N1 nitrogen, being a pyrrole-type nitrogen, is part of the aromatic π-system but can be deprotonated to form a highly nucleophilic imidazolide (B1226674) anion. The N3 nitrogen, a pyridine-type nitrogen, has a lone pair of electrons in an sp² hybrid orbital and is also nucleophilic.

N-Alkylation: One of the most common reactions involving the imidazole nitrogens is N-alkylation. In the presence of a base, the N-H proton can be removed, and the resulting anion can react with an alkyl halide or other electrophile. In the case of this compound, two regioisomeric N-alkylated products can be formed: the 1-alkyl-5-cyclopropyl-1H-imidazole and the 1-alkyl-4-cyclopropyl-1H-imidazole (due to tautomerism). The ratio of these products is influenced by the nature of the alkylating agent, the base, and the reaction conditions. Steric hindrance from the adjacent cyclopropyl group may influence the regioselectivity of this reaction.

N-Acylation: Similarly, N-acylation can occur at the nitrogen atoms. This reaction is often used to protect the imidazole ring during other synthetic transformations.

Radical reactions involving this compound could potentially occur at either the imidazole ring or the cyclopropyl group.

Imidazole Moiety: The imidazole ring itself can undergo radical reactions, although these are less common than electrophilic or nucleophilic processes. Abstraction of a hydrogen atom from the imidazole ring would generate an imidazolyl radical. The stability of this radical would depend on the position of the unpaired electron.

Cyclopropyl Moiety: The cyclopropyl group can undergo characteristic radical reactions, most notably ring-opening. A radical adjacent to the cyclopropyl ring (a cyclopropylcarbinyl radical) can undergo a very rapid ring-opening rearrangement to form a homoallylic radical. This process is driven by the release of the ring strain of the three-membered ring. For example, if a radical were to be generated at a position alpha to the cyclopropyl group, this rearrangement could be a significant reaction pathway. The stability of the resulting radical will dictate the regioselectivity of the ring opening.

Stability and Degradation Pathways

The stability of this compound is a crucial factor in its handling, storage, and application. Degradation can occur through various pathways, including thermal decomposition and chemical reactions.

Thermal Stability: Imidazoles are generally thermally stable aromatic compounds. The thermal decomposition of alkyl-substituted imidazoles often involves the cleavage of the alkyl-ring bond. For this compound, thermal degradation at high temperatures could potentially lead to the loss of the cyclopropyl group or fragmentation of the imidazole ring itself. The decomposition products would likely include various smaller nitrogen-containing heterocycles and hydrocarbons. Studies on alkyl-imidazolium salts have shown that thermal stability can be influenced by the nature of the alkyl group and the counter-ion nist.govresearchgate.netescholarship.org.

Chemical Stability: The chemical stability of this compound will depend on the specific conditions.

Acidic Conditions: The imidazole ring is generally stable in acidic conditions, where it will exist in its protonated form. However, very strong acidic conditions coupled with high temperatures could lead to hydrolysis or other degradation pathways.

Basic Conditions: The compound is expected to be stable in basic conditions. The N-H proton is acidic and will be removed by strong bases, but this typically leads to the formation of the stable imidazolide anion rather than degradation.

Oxidative Degradation: The imidazole ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under photochemical conditions. Oxidative degradation can lead to ring-opening and the formation of various smaller molecules. Studies on the atmospheric oxidation of imidazoles by hydroxyl radicals have shown this to be a significant degradation pathway nist.gov. The presence of the cyclopropyl group may influence the rate and mechanism of oxidative degradation.

Table 2: Summary of Potential Degradation Pathways for this compound

| Condition | Potential Degradation Pathway | Potential Products |

|---|---|---|

| High Temperature | Thermal decomposition | Fragmentation of imidazole ring, loss of cyclopropyl group, smaller nitrogenous compounds, hydrocarbons |

| Strong Acid | Hydrolysis (under harsh conditions) | Ring-opened products |

| Strong Oxidizing Agents | Oxidative cleavage of the imidazole ring | Formamides, oxamides, and other small molecules |

| UV Radiation | Photochemical degradation | Complex mixture of products |

Note: This table outlines potential degradation pathways based on the known chemistry of imidazoles. Specific experimental data for this compound is needed for confirmation.

Influence of Solvent Effects on Reactivity and Stability

Solvents can be broadly categorized into polar protic, polar aprotic, and nonpolar solvents, each interacting differently with the imidazole core. nano-ntp.com The imidazole ring itself is a polar molecule with a notable dipole moment and is capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen at position 3). acs.orgnih.gov This dual capability is central to how solvents mediate its reactivity and stability.

Polar Protic Solvents:

Polar protic solvents, such as water and alcohols, can engage in strong hydrogen bonding with the imidazole ring. nano-ntp.com Water, for instance, can solvate the imidazole molecule by forming hydrogen bonds with both the N-H proton and the lone pair of electrons on the other nitrogen atom. acs.org This solvation can have several consequences:

Stability: The strong hydrogen bonding network generally enhances the stability of the ground state of the imidazole molecule. rsc.org

Reactivity: The effect on reactivity is more complex. While solvation stabilizes the molecule, it can also decrease the nucleophilicity of the pyridine-like nitrogen. acs.org The lone pair becomes less available for reaction as it is engaged in hydrogen bonding with the solvent. Conversely, polar protic solvents are effective at stabilizing charged intermediates and transition states that may form during a reaction, which can lead to increased reaction rates. nano-ntp.com For reactions where this compound acts as a nucleophile, its reactivity may be diminished in protic solvents compared to aprotic environments. acs.org

Polar Aprotic Solvents:

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), possess significant dipole moments but lack acidic protons for hydrogen bonding. nano-ntp.com Their influence on reactivity and stability includes:

Reactivity: These solvents are known to create a favorable environment for reactions involving nucleophiles. nano-ntp.com In the case of this compound, its nucleophilic character at the pyridine-like nitrogen is enhanced in polar aprotic solvents. This is because the lone pair is not "tied up" by hydrogen bonds from the solvent, making it more available to attack electrophiles. acs.org Studies on other imidazole derivatives have shown that nucleophilic reactions can be significantly faster in DMSO-rich environments compared to water-rich ones. acs.orgacs.org

Selectivity: The use of aprotic solvents can lead to higher selectivity in the formation of imidazole ring derivatives. nano-ntp.com

Nonpolar Solvents:

In nonpolar solvents like toluene (B28343), the solvation of reactive intermediates is reduced. nano-ntp.com This can increase selectivity by favoring certain reaction pathways over others that might involve more polar transition states. nano-ntp.com However, the solubility of the parent this compound, a polar compound, may be limited in such solvents.

Solvent Effects on Tautomerism:

For this compound, two equivalent tautomeric forms exist due to the migration of the proton between the two nitrogen atoms. The solvent environment can influence the tautomeric equilibrium, although for a symmetrically substituted imidazole like this, the tautomers are identical. In unsymmetrically substituted imidazoles, the polarity of the solvent can play a crucial role in determining the predominant tautomeric form.

Research Findings Summary:

Due to the absence of specific research on this compound, a data table illustrating the precise effects of different solvents on its reactivity and stability cannot be generated. However, the following table summarizes the general trends observed for imidazole derivatives based on the available literature.

| Solvent Type | Key Characteristics | Expected Effect on this compound Reactivity | Expected Effect on this compound Stability |

| Polar Protic | Hydrogen bond donors (e.g., water, ethanol) | Decreased nucleophilicity due to solvation of the nitrogen lone pair; potential rate enhancement by stabilizing charged intermediates. nano-ntp.comacs.org | Increased stability of the ground state through strong hydrogen bonding. rsc.org |

| Polar Aprotic | High dipole moment, no H-bonding (e.g., DMSO, DMF) | Enhanced nucleophilicity as the nitrogen lone pair is more available for reaction. nano-ntp.comacs.org | Solvation through dipole-dipole interactions. |

| Nonpolar | Low dielectric constant (e.g., toluene, hexane) | May lead to higher reaction selectivity by disfavoring polar transition states. nano-ntp.com | Lower solubility and weaker solute-solvent interactions compared to polar solvents. |

Biological and Pharmacological Research of 5 Cyclopropyl 1h Imidazole Derivatives

Mechanisms of Action at the Molecular Level

The biological effects of 5-cyclopropyl-1H-imidazole derivatives are underpinned by their interactions with various molecular targets, leading to the modulation of cellular pathways.

Enzyme Inhibition Studies and Metabolic Pathway Modulation

Derivatives of imidazole (B134444) are known to interact with a variety of enzymes, often leading to the modulation of metabolic pathways. While specific studies on this compound derivatives are not extensively detailed in the provided search results, the broader class of imidazole-containing compounds has been shown to inhibit key enzymes involved in disease progression. For instance, certain imidazole derivatives have been identified as inhibitors of xanthine (B1682287) oxidase, a crucial enzyme in purine (B94841) metabolism. mdpi.com Inhibition of this enzyme can reduce the production of uric acid, which is implicated in conditions like gout. mdpi.com

The cyclopropyl (B3062369) group itself can influence the metabolic stability of drug candidates. While the high C-H bond dissociation energy of the cyclopropyl ring can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, cyclopropylamines can undergo bioactivation to form reactive metabolites. hyphadiscovery.com The introduction of a cyclopropyl group in some drug candidates has been shown to lower basicity and mitigate off-target effects. hyphadiscovery.com

Receptor Binding and Signaling Pathway Modulation

Imidazole derivatives have been shown to interact with various receptors, thereby modulating intracellular signaling cascades. For example, certain fentanyl analogs containing a cyclopropyl group have been studied for their interaction with the μ-opioid receptor (MOR). nih.gov Cyclopropylfentanyl, for instance, acts as a full agonist at the MOR, with potency and efficacy similar to fentanyl. nih.gov This interaction triggers G-protein coupling and downstream signaling. nih.gov

Furthermore, some imidazole derivatives have been investigated as antagonists for receptors like the serotonin (B10506) (5-HT) type 3 receptor (5-HT3R), a ligand-gated ion channel. nih.gov The binding of these compounds can block the receptor's function, which is crucial for rapid nerve impulse transmission.

The table below summarizes the receptor binding activity of a selected cyclopropyl-containing compound.

| Compound Name | Receptor Target | Activity | Reference |

| Cyclopropylfentanyl | μ-opioid receptor (MOR) | Full Agonist | nih.gov |

DNA Interaction and Nucleic Acid Metabolism Interference

Several classes of imidazole derivatives have been found to interact with DNA, representing a significant mechanism for their anticancer effects. nih.gov These interactions can occur through various modes, including minor groove binding and intercalation between DNA base pairs. nih.govrsc.org Such binding can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.govrsc.org

For example, novel benzimidazole (B57391) derivatives have been shown to bind to the DNA minor groove, inhibit topoisomerase II activity, and disrupt in vitro transcription. rsc.org Similarly, imidazole-linked thiazolidinone derivatives have demonstrated a strong affinity for the DNA minor groove, particularly for adenine-thymine base pairs. nih.gov Pyrrole-imidazole polyamides are another class of compounds that bind to the minor groove of DNA in a sequence-specific manner, offering a chemical approach to gene regulation by inhibiting the binding of transcription factors like NF-κB. johnshopkins.edunih.gov

While direct studies on the DNA interaction of this compound derivatives are not specified in the search results, the established DNA-binding properties of the broader imidazole family suggest this as a potential mechanism of action for this subclass as well. The synthesis of cyclopropyl nucleoside analogues has also been explored for potential antiherpetic agents, indicating an interest in how this scaffold interacts with nucleic acid-related processes. nih.gov

Reactive Oxygen Species (ROS) Modulation

Imidazole derivatives have demonstrated the ability to modulate the levels of reactive oxygen species (ROS), which are implicated in a variety of pathological conditions. Some imidazole-containing compounds act as antioxidants and free-radical scavengers. mdpi.comnih.govmdpi.com For instance, cyclic nitrones of the imidazole series that also contain a sterically hindered phenol (B47542) group are promising antioxidants. nih.gov These compounds can scavenge cytotoxic ROS, which accumulate under conditions of oxidative stress. nih.gov

The antioxidant activity of imidazole derivatives is often dependent on the nature and position of substituents on the imidazole ring. mdpi.com For example, hybrid molecules combining a vitamin E moiety with a spin trap part, which can include a cyclopropyl group, have been shown to be comparable to the antioxidant Trolox in scavenging free radicals. nih.govmdpi.com

Conversely, some imidazole derivatives may contribute to ROS production, a mechanism that can be harnessed for therapeutic benefit, such as in cancer therapy where elevated ROS levels can induce cancer cell death.

A study on 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetic acid demonstrated its ability to counter oxidative stress by boosting antioxidant enzymes and reducing lipid peroxidation in a pentylenetetrazole-induced mouse model, suggesting neuroprotective potential through ROS modulation. nih.gov

Interaction with Biological Membranes

The lipophilicity of a compound is a key determinant of its ability to interact with and permeate biological membranes. The lipophilicity of imidazole derivatives can be modulated by their substituents. nih.gov The cyclopropyl group, being a small, rigid, and lipophilic moiety, can influence how these molecules interact with the lipid bilayer of cell membranes.

While direct studies on the interaction of this compound derivatives with biological membranes are not detailed in the provided search results, the general principles of drug-membrane interactions apply. The lipophilicity of imidazole-containing antihypertensive drugs has been studied, and it is a critical factor for their absorption and distribution. nih.gov The addition of a lipophilic group to an imidazolone (B8795221) scaffold has been explored as a strategy to enhance activity against cancer cells, suggesting that membrane interaction is an important aspect of their biological activity. nih.gov

Investigation of Specific Therapeutic Potentials

The diverse molecular mechanisms of this compound derivatives translate into a range of potential therapeutic applications.

Imidazole-based compounds are a significant area of research in the development of new drugs. rsc.org The imidazole nucleus is a core component of many important biological molecules, including the amino acid histidine and nucleic acids. pharmacyjournal.net Derivatives of imidazole have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. nih.govnih.govspringerprofessional.de

The anticancer potential of imidazole derivatives is particularly well-documented. nih.govrsc.org These compounds can induce apoptosis and cellular senescence in cancer cells. rsc.org Their mechanisms of action in cancer are varied and can include the inhibition of kinases like VEGFR-2 and B-Raf, disruption of microtubule polymerization, and DNA damage. nih.govsemanticscholar.org The success of dacarbazine (B1669748), an imidazole derivative used in chemotherapy, has spurred further interest in this class of compounds for cancer treatment. nih.gov

In the context of inflammation, imidazole derivatives have shown promise. springerprofessional.de The anti-inflammatory effects are often linked to their ability to modulate inflammatory pathways and reduce oxidative stress.

Furthermore, the neuroprotective potential of compounds containing a cyclopropyl group has been noted. For example, 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetic acid has shown efficacy in mitigating cognitive deficits in an animal model by countering oxidative stress and reducing inflammatory markers. nih.gov

Antimicrobial Activities

Derivatives of the imidazole scaffold are well-established for their broad-spectrum antimicrobial activities. nano-ntp.com These compounds have been investigated for their efficacy against a variety of pathogenic microorganisms, including bacteria, fungi, viruses, and parasites. clinmedkaz.org

The antibacterial potential of imidazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov A wide array of bacterial strains have been used to test these compounds, with Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) being the most frequently utilized. nih.govbenthamscience.com

Nitroimidazole derivatives, a prominent class of imidazole compounds, are effective therapeutic agents for infections caused by both Gram-negative and Gram-positive bacteria. nih.gov For instance, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids have shown significant antibacterial activities with MIC values ranging from 4.9–17 µM against E. coli. nih.gov Another study highlighted a quinolone/imidazole hybrid, specifically 8-chloro-1-cyclopropyl-6-fluoro-7-(3-{[2-hydroxy-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]amino}pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which possessed potent activity against the Gram-negative bacterium P. aeruginosa with an MIC value of 460 nM. nih.gov

Research into 4,5-diphenyl-1H-imidazole derivatives also revealed antibacterial properties. While many synthesized compounds in one study showed no activity, a notable exception, compound 6d (a benzimidazole-substituted derivative), was found to be twice as potent as ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. scirp.org Another compound from the same series, 6c , displayed moderate activity against Staphylococcus aureus and Enterococcus faecalis. scirp.org

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 5-Nitroimidazole/1,3,4-oxadiazole hybrids | Escherichia coli | 4.9–17 µM | nih.gov |

| Quinolone/imidazole hybrid (93i) | Pseudomonas aeruginosa | 460 nM | nih.gov |

| Compound 6d (benzimidazole-substituted 4,5-diphenyl-1H-imidazole) | Staphylococcus aureus | 4 μg/mL | scirp.org |

| Compound 6c (benzimidazole-substituted 4,5-diphenyl-1H-imidazole) | Staphylococcus aureus, Enterococcus faecalis | 16 μg/mL | scirp.org |

The antifungal activity is one of the most recognized properties of imidazole derivatives, with compounds like ketoconazole (B1673606) being widely known. nih.govmdpi.com These compounds primarily exert their effect by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane, which leads to increased membrane fluidity and growth prevention. mdpi.com

Research has shown that imidazole derivatives are effective against a range of fungal pathogens. clinmedkaz.org For example, newly synthesized 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts demonstrated both antibacterial and antifungal activity. nih.gov Studies have frequently targeted Candida albicans to evaluate the antifungal potential of novel imidazole compounds. clinmedkaz.orgekb.eg Some bis-imidazole derivatives have demonstrated moderate to good activity against both Candida albicans and Candida glabrata. ekb.eg Furthermore, nitro-containing imidazole derivatives have shown potent fungistatic activity against various fungal species. clinmedkaz.orgekb.eg

The imidazole scaffold is a key component in a variety of compounds exhibiting antiviral properties. nih.govresearchgate.net These derivatives can interfere with the viral life cycle at multiple stages, including replication. researchgate.net

Several studies have highlighted the potential of imidazole derivatives against different viruses. A series of imidazole 4,5-dicarboxamide derivatives were found to inhibit Dengue virus (DENV) and Yellow Fever Virus (YFV) in the micromolar range. nih.gov Specifically, one compound showed potent inhibitory activity against DENV in Vero cells with an EC₅₀ of approximately 1.93 μM, while another was most effective against YFV with an EC₅₀ of around 1.85 μM. nih.gov In another study, a copper-imidazole complex, [Cu(2,4,5-triphenyl-1H-imidazole)₂(H₂O)₂]Cl₂, significantly inhibited the replication of DENV-2 with an IC₅₀ value of 98.62 μg/mL. nih.gov Additionally, imidazole alkaloids extracted from the marine sponge Pericharax heteroraphis have been evaluated for their activity against the H1N1 influenza A virus. nih.gov

The therapeutic spectrum of imidazole derivatives also extends to antiparasitic applications. nano-ntp.com Nitroimidazole compounds, in particular, are effective against protozoan infections. nih.gov

Research has demonstrated the efficacy of 5-nitroimidazole derivatives against parasites such as T. vaginalis. mdpi.com The mechanism of action for some antiparasitic imidazole derivatives is thought to involve the induction of oxidative stress within the parasite. researchgate.netnih.gov Studies on promising anti-parasite imidazole derivatives, including bis-imidazole, phenyl-substituted 1H-imidazole, and thiophene-imidazole compounds, have shown that they can restrict parasite growth in a dose-dependent manner. nih.gov This growth inhibition was associated with an elevated level of reactive oxygen species and a reduction in the parasite's mitochondrial membrane potential. researchgate.netnih.gov

Anticancer and Antitumor Potential